molecular formula C14H26N4O6 B14631792 1-Butanol, 2,2'-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- CAS No. 53783-81-6

1-Butanol, 2,2'-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)-

Cat. No.: B14631792
CAS No.: 53783-81-6
M. Wt: 346.38 g/mol
InChI Key: WVUDRRUURYDUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is a complex organic compound with the molecular formula C10H22N4O4 and a molecular weight of 262.31 g/mol . This compound is characterized by its unique structure, which includes two butanol groups connected by an ethanediylbis(nitrosoimino) linkage, and esterified with acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- typically involves the following steps:

    Formation of the Ethanediylbis(nitrosoimino) Linkage: This step involves the reaction of ethylenediamine with nitrous acid to form the ethanediylbis(nitrosoimino) intermediate.

    Attachment of Butanol Groups: The intermediate is then reacted with butanol under controlled conditions to form the desired bis-butanol compound.

    Esterification: Finally, the compound is esterified with acetic acid to form the diacetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Scientific Research Applications

1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- involves its interaction with specific molecular targets and pathways. The nitrosoimino groups can interact with nucleophiles in biological systems, leading to various biochemical effects. The ester groups can be hydrolyzed to release acetic acid and the corresponding alcohols, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is unique due to its specific structure, which includes both nitrosoimino and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

53783-81-6

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

6-[2-[5-carboxypentyl(nitroso)amino]ethyl-nitrosoamino]hexanoic acid

InChI

InChI=1S/C14H26N4O6/c19-13(20)7-3-1-5-9-17(15-23)11-12-18(16-24)10-6-2-4-8-14(21)22/h1-12H2,(H,19,20)(H,21,22)

InChI Key

WVUDRRUURYDUMS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCN(CCN(CCCCCC(=O)O)N=O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.